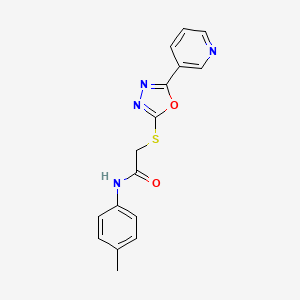

2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is an organic compound that features a complex structure with multiple functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:

Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Thioether formation: The oxadiazole ring is then reacted with a thiol to form the thioether linkage.

Acetamide formation: Finally, the compound is acylated with p-tolyl acetic acid to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

1,3-Dipolar Cycloaddition Reaction

A prominent method involves a 1,3-dipolar cycloaddition between a thioacetamide derivative (dipolarophile) and a nitrile oxide generated in situ .

-

Reagents : N-aryl-2-thiocyanatoacetamide, substituted N-hydroxybenzimidoyl chloride, triethylamine (base).

-

Conditions : Ethanol medium, room temperature.

-

Yield : Excellent yields reported (up to 97% in related oxadiazole syntheses) .

Oxidative Cyclization

Another approach uses oxidative cyclization of acylthiosemicarbazides or hydrazides with strong oxidants:

-

Oxidizing Agents : 1,3-dibromo-5,5-dimethylhydantoin (high-yield method) .

-

Conditions : Alkaline medium, presence of KI.

Alkylation/Acylation of Mercapto Groups

Alkylation reactions with alkyl halides (e.g., ethyl iodide, benzyl chloride) or acyl halides (e.g., chloroacetyl chloride) can modify the mercapto group :

-

Conditions : Ethanol, catalytic triethylamine.

Chemical Reactions Involving the Compound

The compound exhibits reactivity typical of thioacetamides and oxadiazoles, enabling diverse transformations:

Hydrolysis of Thioacetamide Group

The thioacetamide group undergoes hydrolysis under basic conditions:

-

Reaction :

R-S-C(O)NH-Ph+OH−→R-S-C(O)O−+NH2-Ph -

Conditions : Aqueous NaOH, elevated temperature.

Nucleophilic Substitution at Sulfur

The thioether linkage is susceptible to nucleophilic substitution :

-

Reaction :

R-S-C(O)NH-Ph+Nu−→R-Nu-C(O)NH-Ph+RS− -

Conditions : Polar aprotic solvents (e.g., DMF), appropriate nucleophile (e.g., NH₃).

Oxidation Reactions

The oxadiazole ring may undergo oxidation or ring-opening under harsh conditions:

-

Agents : Strong oxidants (e.g., KMnO₄, H₂O₂).

Electrophilic Substitution on Pyridine Ring

The pyridine moiety can participate in electrophilic substitution if activated by electron-donating groups:

Reaction Conditions and Optimization

Table 1: Comparison of Synthesis Methods

科学的研究の応用

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields. The characterization is performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Numerous studies have explored the anticancer potential of oxadiazole derivatives, including those with pyridine moieties. For instance, compounds featuring the 1,3,4-oxadiazole structure have demonstrated significant inhibitory effects on cancer cell lines. In one study, derivatives were synthesized and tested against gastric cancer cell lines, showing promising telomerase inhibitory activity . Specifically, compounds with similar structures exhibited IC50 values in the low micromolar range, indicating their potential as anticancer agents.

Antimicrobial Properties

Research has indicated that oxadiazole derivatives exhibit antimicrobial properties. The presence of the pyridine ring enhances the interaction with microbial targets. Studies have confirmed that these compounds can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

Compounds containing oxadiazole rings have also been investigated for their anti-inflammatory properties. These derivatives can modulate inflammatory pathways and have shown efficacy in reducing inflammation in various biological models .

Photophysical Properties

The unique structural features of 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide allow it to exhibit interesting photophysical properties. This makes it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The compound's ability to absorb and emit light at specific wavelengths can be harnessed for developing advanced materials.

Sensor Development

Due to its electronic properties, this compound is also being explored for use in chemical sensors. The ability to selectively interact with certain analytes can enable its application in detecting environmental pollutants or biological markers .

Case Studies

作用機序

The mechanism by which 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide exerts its effects would depend on its specific application. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in materials science, its mechanism would relate to its physical properties and interactions with other materials.

類似化合物との比較

Similar Compounds

2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide: Lacks the p-tolyl group, which could affect its solubility and reactivity.

2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide: Similar structure but with a phenyl group instead of a p-tolyl group, which might influence its biological activity and physical properties.

Uniqueness

The presence of the p-tolyl group in 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide can influence its solubility, reactivity, and potential biological activity, making it unique compared to its analogs.

生物活性

The compound 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is a derivative of the 1,3,4-oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4OS, with a molecular weight of approximately 302.36 g/mol. The compound features a thioether linkage and an oxadiazole moiety, which are critical for its biological activity.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a variety of mechanisms targeting different biological pathways:

-

Anticancer Activity : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as:

- Thymidylate Synthase

- Histone Deacetylases (HDAC)

- Topoisomerase II

- Telomerase

- Antimicrobial Properties : The thioether group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes and exert antimicrobial effects .

- Antioxidant Activity : The presence of the oxadiazole ring contributes to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Biological Activity Data

Case Studies

Several studies have investigated the biological activity of related compounds within the same chemical class:

- Study on Oxadiazole Derivatives : A study published in Pharmaceutical Research highlighted that oxadiazole derivatives demonstrated significant anticancer properties through apoptosis induction in K562 cells (a leukemia cell line). The study utilized molecular docking simulations to predict binding affinities to target enzymes .

- Molecular Docking Studies : Another research focused on synthesizing various oxadiazole derivatives showed that modifications at specific positions significantly enhanced anticancer activity by increasing binding interactions with target proteins involved in cell cycle regulation .

- Antimicrobial Efficacy : A comparative study evaluated multiple oxadiazole derivatives against bacterial strains and reported that certain substitutions led to improved antimicrobial potency, suggesting structure-activity relationships (SAR) that could guide future drug design efforts .

特性

IUPAC Name |

N-(4-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-11-4-6-13(7-5-11)18-14(21)10-23-16-20-19-15(22-16)12-3-2-8-17-9-12/h2-9H,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUHHTCXVBBJRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。